molecular formula C16H24N4O4S B11221345 2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11221345
M. Wt: 368.5 g/mol
InChI Key: HMGIAEWVGBFMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a methanesulfonylpiperazine moiety, which is often associated with enhanced biological activity.

Preparation Methods

The synthesis of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its pharmacological effects. The methanesulfonylpiperazine moiety plays a crucial role in enhancing its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can be compared with other similar compounds such as:

The uniqueness of 2-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-OXOETHYL]-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE lies in its combination of the methanesulfonylpiperazine moiety with the pyridazinone core, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C16H24N4O4S/c1-25(23,24)19-9-7-18(8-10-19)16(22)12-20-15(21)11-13-5-3-2-4-6-14(13)17-20/h11H,2-10,12H2,1H3

InChI Key

HMGIAEWVGBFMBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.